6,7-Dehydro Prednisolone 21-Acetate is a synthetic glucocorticoid derived from prednisolone, a well-known corticosteroid. This compound is recognized for its anti-inflammatory and immunosuppressive properties, making it useful in the treatment of various inflammatory and autoimmune conditions. The compound is classified as a steroid and has the Chemical Abstracts Service (CAS) number 2427-45-4. It is primarily used in pharmaceutical applications and scientific research due to its potent biological effects and structural similarities to other corticosteroids.
The synthesis of 6,7-Dehydro Prednisolone 21-Acetate typically begins with diosgenin, a steroid sapogenin, which undergoes a series of chemical transformations. The general synthetic route can be outlined as follows:
The molecular structure of 6,7-Dehydro Prednisolone 21-Acetate features a steroid backbone with specific modifications that enhance its pharmacological properties. Key structural details include:
Structural elucidation can be performed using techniques such as:
6,7-Dehydro Prednisolone 21-Acetate can participate in various chemical reactions:
The primary mechanism of action for 6,7-Dehydro Prednisolone 21-Acetate involves binding to glucocorticoid receptors in target cells. This interaction leads to:
Corticosteroids like this compound influence several biochemical pathways:
Pharmacokinetic studies indicate that similar compounds are predominantly excreted via urine after hepatic metabolism. The bioavailability and half-life can vary based on administration routes (oral vs. injectable).
6,7-Dehydro Prednisolone 21-Acetate has a wide range of applications:
6,7-Dehydro Prednisolone 21-Acetate is a semisynthetic corticosteroid derivative with the molecular formula C₂₃H₂₈O₆ and a molecular weight of 400.47 g/mol [2] . Its systematic IUPAC name is:
(2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl) acetate [4] [7].
This nomenclature explicitly defines:
Table 1: Key Molecular Descriptors of 6,7-Dehydro Prednisolone 21-Acetate
Property | Value | |
---|---|---|
Molecular Formula | C₂₃H₂₈O₆ | |
Molecular Weight | 400.47 g/mol | |
Defined Stereocenters | 7 chiral centers | |
E/Z Centers | 0 | |
Charge | Neutral | |
Canonical SMILES | CC(=O)OCC(=O)[C@@]1(O)CC[C@H]2[C@@H]3C=CC4=CC(=O)C=C[C@]4(C)[C@H]3C@@HC[C@]12C | [2] [3] |
The compound exhibits absolute stereochemistry with seven defined chiral centers at positions C8, C9, C10, C11, C13, C14, and C17. The configurations are:
The rigid cyclopenta[a]phenanthrene framework imposes significant conformational constraints:
Table 2: Stereochemical Assignments of 6,7-Dehydro Prednisolone 21-Acetate
Chiral Center | Configuration | Functional Impact | |
---|---|---|---|
C8 | S | Ring B conformation stability | |
C9 | S | Ring fusion geometry (A/B junction) | |
C10 | R | Methyl group (C19) orientation | |
C11 | S | β-OH orientation (critical for glucocorticoid activity) | |
C13 | S | Ring fusion geometry (C/D junction) | |
C14 | S | Methyl group (C18) orientation | |
C17 | R | α-OH and C20 side chain orientation | [2] [4] |
6,7-Dehydro Prednisolone 21-Acetate differs from classical glucocorticoids through two key modifications:
Table 3: Structural Comparison with Key Prednisolone Derivatives
Compound | Saturation Profile | C21 Modification | Molecular Formula | |
---|---|---|---|---|
6,7-Dehydro Prednisolone 21-Acetate | Δ¹,⁴,⁶-trien-3-one | Acetate ester | C₂₃H₂₈O₆ | |
Prednisolone 21-Acetate | Δ¹,⁴-dien-3-one | Acetate ester | C₂₃H₃₀O₆ | [8] |
21-Dehydro Prednisolone | Δ¹,⁴-dien-3-one | Aldehyde (unesterified) | C₂₁H₂₆O₅ | [9] |
Δ⁶-Prednisolone (metabolite) | Δ⁶ unsaturation | Unmodified alcohol | C₂₁H₂₆O₅ | [10] |
Critical distinctions include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7